![molecular formula C18H16OSi B12619290 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one CAS No. 922168-03-4](/img/structure/B12619290.png)
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a fluorenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one typically involves the reaction of fluorenone with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the palladium-catalyzed Sonogashira coupling reaction, where fluorenone is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: TBAF is often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various functionalized fluorenone compounds.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological and chemical targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the fluorenone moiety.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of the fluorenone structure.
Uniqueness
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is unique due to the combination of the fluorenone and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
922168-03-4 |
|---|---|
Formule moléculaire |
C18H16OSi |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(2-trimethylsilylethynyl)fluoren-9-one |
InChI |
InChI=1S/C18H16OSi/c1-20(2,3)11-10-13-8-9-15-14-6-4-5-7-16(14)18(19)17(15)12-13/h4-9,12H,1-3H3 |
Clé InChI |
WWKRKIRSQXRUKX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
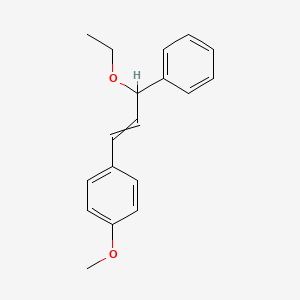
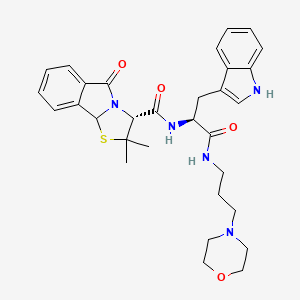
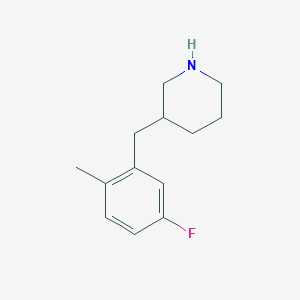

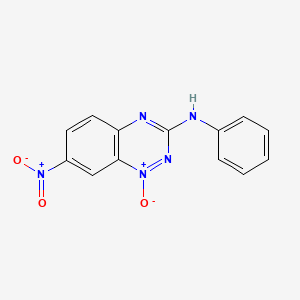
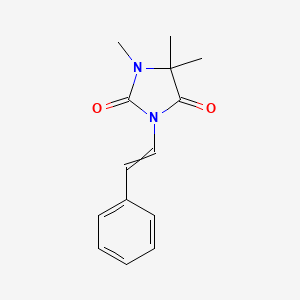
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
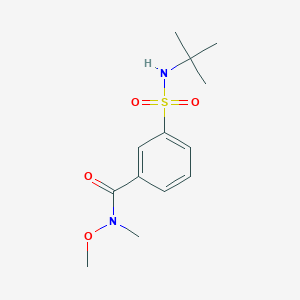
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
